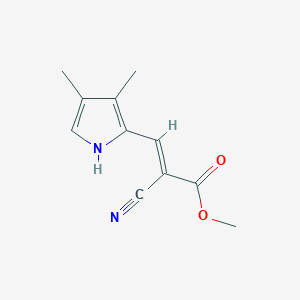
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with cyano and ester groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate typically involves the reaction of 3,4-dimethylpyrrole with cyanoacetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty adhesives and coatings due to its rapid polymerization properties.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. This property is primarily due to the electron-withdrawing effects of the cyano and ester groups, which activate the double bond towards nucleophilic attack. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyanoacrylate: A simpler cyanoacrylate used widely as a fast-acting adhesive.
Ethyl cyanoacrylate: Another common adhesive with similar properties but different alkyl group.
Butyl cyanoacrylate: Used in medical applications due to its flexibility and lower toxicity.
Uniqueness
Methyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate is unique due to the presence of the pyrrole ring, which imparts additional chemical reactivity and potential biological activity compared to simpler cyanoacrylates. The dimethyl substitution on the pyrrole ring further enhances its chemical properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59434-99-0 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-13-10(8(7)2)4-9(5-12)11(14)15-3/h4,6,13H,1-3H3/b9-4+ |
InChI-Schlüssel |
LQJYZFQAQTXZEZ-RUDMXATFSA-N |
Isomerische SMILES |
CC1=CNC(=C1C)/C=C(\C#N)/C(=O)OC |
Kanonische SMILES |
CC1=CNC(=C1C)C=C(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


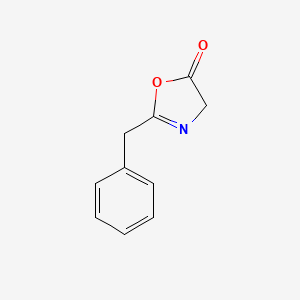
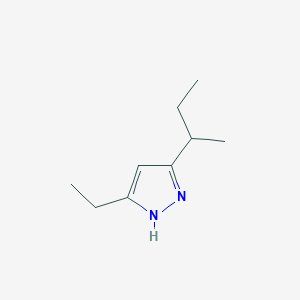
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
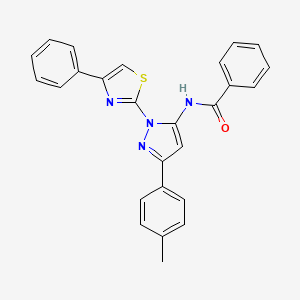


![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

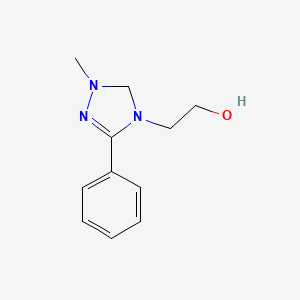
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
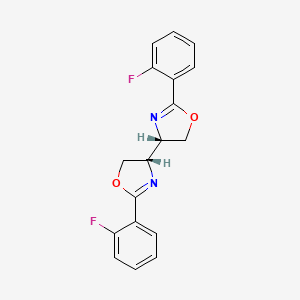
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
